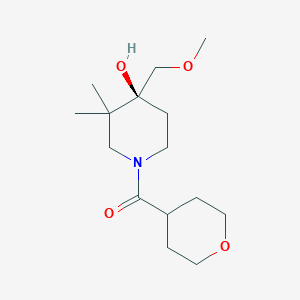![molecular formula C16H11N3O4 B5647038 4-{[(3-nitrophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5647038.png)
4-{[(3-nitrophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(3-nitrophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one, also known as NAO, is a chemical compound with a molecular formula C16H10N2O4. It is a yellow crystalline powder that is widely used in scientific research applications due to its unique properties.
Wirkmechanismus
4-{[(3-nitrophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one inhibits the activity of mitochondrial complex I by binding to the flavin mononucleotide (FMN) binding site. This binding leads to a conformational change in the protein, which inhibits its activity. The inhibition of mitochondrial complex I leads to a decrease in ATP production and an increase in ROS production, which can lead to cell death.
Biochemical and Physiological Effects:
4-{[(3-nitrophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which makes it a potential cancer treatment. It has also been shown to protect against ischemia-reperfusion injury in the heart and brain, which makes it a potential treatment for cardiovascular and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-{[(3-nitrophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one has several advantages for lab experiments. It is a potent inhibitor of mitochondrial complex I, which makes it a useful tool for studying the role of this protein in various diseases. It is also relatively stable and easy to synthesize, which makes it a cost-effective tool for research. However, there are also some limitations to using 4-{[(3-nitrophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one in lab experiments. It has been shown to have off-target effects on other proteins, which can complicate data interpretation. Additionally, its effects on mitochondrial complex I can be influenced by other factors, such as the presence of other inhibitors or changes in the mitochondrial membrane potential.
Zukünftige Richtungen
There are several future directions for research involving 4-{[(3-nitrophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one. One area of research is the development of 4-{[(3-nitrophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one derivatives with improved specificity and potency. Another area of research is the investigation of the role of mitochondrial complex I in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, 4-{[(3-nitrophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one could be used in combination with other inhibitors to study the effects of multiple proteins on mitochondrial function. Finally, there is a need for more research into the off-target effects of 4-{[(3-nitrophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one and how these effects can be minimized in lab experiments.
Synthesemethoden
4-{[(3-nitrophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one can be synthesized using a variety of methods, including the reaction of 3-nitrobenzaldehyde with phenylhydrazine to form 3-nitrophenylhydrazone. This compound is then reacted with ethyl acetoacetate to form 4-{[(3-nitrophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one. Another method involves the reaction of 3-nitrobenzaldehyde with phenylhydrazine in the presence of acetic anhydride to form 3-nitrophenylhydrazone acetate. This compound is then reacted with ethyl acetoacetate to form 4-{[(3-nitrophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one.
Wissenschaftliche Forschungsanwendungen
4-{[(3-nitrophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one is widely used in scientific research applications due to its unique properties. It has been shown to inhibit the activity of mitochondrial complex I, which is involved in the production of ATP. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which can lead to cell death. 4-{[(3-nitrophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one has been used to study the role of mitochondrial complex I in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
4-[(3-nitrophenyl)iminomethyl]-2-phenyl-1,3-oxazol-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4/c20-16-14(18-15(23-16)11-5-2-1-3-6-11)10-17-12-7-4-8-13(9-12)19(21)22/h1-10,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIXOTDIYLSPDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)O)C=NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-{[(3-nitrophenyl)amino]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2,4-dimethylphenyl)-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5646960.png)
![6-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-N-methyl-4-(pyrrolidin-1-ylcarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B5646971.png)
![9-[4-(1H-pyrazol-1-yl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5646975.png)


![4-{[4-(1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-2-pyridin-3-ylquinoline](/img/structure/B5646999.png)
![4-[(2-{1-[(3-ethyl-5-isoxazolyl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5647005.png)
![2-ethyl-N-[1-(3,4,5-trimethoxyphenyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5647016.png)

![2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-5-methylphenol](/img/structure/B5647022.png)

![N-(3-pyridin-2-ylpropyl)-1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-amine](/img/structure/B5647027.png)

![3-methyl-N-[(3-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide](/img/structure/B5647034.png)